molecular formula C12H10Cl2FN B292848 4-Chloro-3-(2-chloroethyl)-8-fluoro-2-methylquinoline

4-Chloro-3-(2-chloroethyl)-8-fluoro-2-methylquinoline

Cat. No. B292848
M. Wt: 258.12 g/mol
InChI Key: KXULKDXMGYRLLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-3-(2-chloroethyl)-8-fluoro-2-methylquinoline, commonly known as CFEQ, is a synthetic compound that belongs to the class of quinoline derivatives. It has been widely used in scientific research due to its unique chemical properties and potential applications in various fields.

Mechanism of Action

The mechanism of action of CFEQ involves the intercalation of the quinoline ring between the base pairs of DNA or RNA, leading to the distortion of the nucleic acid structure. This results in the inhibition of DNA replication and transcription, as well as the disruption of RNA processing and translation. CFEQ has also been shown to interact with proteins involved in DNA repair and cell cycle regulation, leading to the induction of apoptosis and cell death.
Biochemical and Physiological Effects
CFEQ has been shown to exhibit a range of biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, CFEQ has been reported to induce DNA damage and oxidative stress, leading to cell cycle arrest and apoptosis. At higher concentrations, CFEQ has been shown to cause mitochondrial dysfunction and membrane permeabilization, resulting in necrosis and cell death. Moreover, CFEQ has been reported to affect the expression and activity of various enzymes and signaling pathways, leading to changes in cellular metabolism and function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CFEQ in lab experiments is its high selectivity and sensitivity for nucleic acids. This allows for the detection and imaging of specific DNA or RNA sequences, as well as the monitoring of changes in nucleic acid structure and function. Moreover, CFEQ has been shown to be stable and non-toxic under certain conditions, making it suitable for long-term studies and in vivo applications. However, one of the limitations of using CFEQ is its potential for non-specific binding and interference with other biological molecules, leading to false-positive or false-negative results. Therefore, careful optimization and validation of experimental conditions are required to ensure the accuracy and reliability of the data obtained.

Future Directions

There are several future directions for the use of CFEQ in scientific research. One area of interest is the development of new fluorescent probes based on the structure of CFEQ, with improved selectivity and sensitivity for specific nucleic acid targets. Another direction is the investigation of the interactions between CFEQ and other biological molecules, such as proteins and lipids, to gain a better understanding of its mechanism of action and potential applications. Moreover, the development of new drugs and therapies based on the chemical structure of CFEQ is a promising area for future research, particularly in the field of cancer and neurodegenerative diseases.

Synthesis Methods

The synthesis of CFEQ involves the reaction of 4-chloro-3-nitroquinoline with 2-chloroethylamine hydrochloride and sodium hydride in dimethylformamide. The resulting intermediate is then treated with 8-fluoro-2-methylquinoline in the presence of potassium carbonate to yield CFEQ. This method has been optimized to achieve a high yield and purity of CFEQ.

Scientific Research Applications

CFEQ has been extensively used in scientific research as a fluorescent probe for detecting and imaging biological molecules. It has been shown to selectively bind to DNA and RNA, making it a valuable tool for studying nucleic acid structure and function. CFEQ has also been used to investigate the interactions between proteins and nucleic acids, as well as the mechanisms of enzyme-catalyzed reactions. Moreover, CFEQ has been employed in the development of new drugs and therapies for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

Molecular Formula

C12H10Cl2FN

Molecular Weight

258.12 g/mol

IUPAC Name

4-chloro-3-(2-chloroethyl)-8-fluoro-2-methylquinoline

InChI

InChI=1S/C12H10Cl2FN/c1-7-8(5-6-13)11(14)9-3-2-4-10(15)12(9)16-7/h2-4H,5-6H2,1H3

InChI Key

KXULKDXMGYRLLV-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=CC=C2F)C(=C1CCCl)Cl

Canonical SMILES

CC1=C(C(=C2C=CC=C(C2=N1)F)Cl)CCCl

Origin of Product

United States

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